N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thienopyrimidinone ring, followed by the introduction of the fluorophenyl and sulfanylacetamide groups. The exact methods would depend on the specific reagents and conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross cell membranes. The amide group could form hydrogen bonds, which could affect its solubility and its interactions with biological targets .Scientific Research Applications
Molecular Structure and Crystallography
- The molecular structure of compounds similar to N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide shows a folded conformation, with intramolecular hydrogen bonds stabilizing this structure. This understanding is crucial in crystallography and designing molecules with desired properties (Subasri et al., 2016).
Quantum Chemical Analysis and Antiviral Applications
- Quantum chemical analysis of similar compounds reveals insights into their molecular structure and intermolecular interactions. This has implications in understanding antiviral properties, particularly against SARS-CoV-2, as demonstrated by molecular docking studies (Mary et al., 2020).
Antitumor Activity
- Certain derivatives of thieno[3,2-d]pyrimidine, a component of N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, have shown potent anticancer activity against various human cancer cell lines. This suggests potential therapeutic applications in oncology (Hafez & El-Gazzar, 2017).
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
- The compound and its analogs have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential use in cancer therapy (Gangjee et al., 2008).
Fluorescence Studies and Binding Analysis
- Fluorescence studies of derivatives of this compound have been conducted to understand their interaction with biological molecules, such as bovine serum albumin. This is significant for drug development and pharmacokinetics (Meng et al., 2012).
Polymer Science Applications
- In the field of polymer science, derivatives of this compound have been used in the synthesis of transparent aromatic polyimides, which have applications in high-tech materials due to their refractive indices and thermomechanical stabilities (Tapaswi et al., 2015).
Antimicrobial Agents
- The compound and its derivatives have been evaluated for their antimicrobial activity, indicating potential applications in developing new antibiotics and antifungal agents (Baviskar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-12-14-7-9-16(23)10-8-14/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSFMJMDJRHHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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